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Compound of Interest

Compound Name: Berkelic acid

Cat. No.: B1263399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total

synthesis of (-)-Berkelic acid, a potent natural product with significant anticancer activity. The

information is compiled from peer-reviewed scientific literature and is intended to guide

researchers in the replication and further investigation of this complex molecule.

Introduction
(-)-Berkelic acid is a structurally unique spiroketal isolated from an extremophilic Penicillium

species found in the Berkeley Pit Lake in Montana.[1] It exhibits potent and selective activity

against the human ovarian cancer cell line OVCAR-3 with a GI50 of 91 nM.[1][2][3] Its complex

tetracyclic framework, featuring a chroman/isochroman spiroketal skeleton and six stereogenic

centers, has made it a challenging and attractive target for total synthesis.[1] Several

successful total syntheses have been reported, each employing unique strategies to construct

the core structure and install the requisite stereochemistry.[4][5][6] This document focuses on a

concise and efficient eight-step asymmetric synthesis, providing detailed protocols for its key

transformations.

Retrosynthetic Analysis
A common retrosynthetic strategy involves disconnecting the tetracyclic core at the spiroketal

linkage and the side chain. One of the most concise approaches features a late-stage

installation of the side chain via a nickel-catalyzed reductive coupling. The tetracyclic core is
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envisioned to arise from a one-pot deprotection and spiroacetalization of a substituted

isochroman precursor. This isochroman itself can be constructed via a Catellani reaction/oxa-

Michael cascade.
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Caption: Retrosynthetic analysis of (-)-Berkelic acid.

Experimental Protocols
The following protocols are adapted from the eight-step total synthesis reported by Zhou and

coworkers.[4][7]

Key Synthetic Steps & Data
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Step
Transfor
mation

Key
Reagents

Solvent Temp (°C) Time (h) Yield (%)

1

Catellani

Reaction/o

xa-Michael

Cascade

Pd(OAc)₂,

XPhos,

NBE-

CO₂K,

Cs₂CO₃

NMP 60 23 -

2

Hydrogena

tion &

Spiroacetal

ization

H₂, Pd/C,

TsOH·H₂O
MeOH RT 12.5

65 (2

steps)

3 Iodination
I₂, PPh₃,

Imidazole
DCM RT 3 92

4

Ni-

catalyzed

Reductive

Coupling

NiCl₂(dme)

, dmbpy,

Mn

DMA 0 5-10 75

5
Ester

Hydrolysis
(Bu₃Sn)₂O Toluene 115 8 85

Protocol 1: Synthesis of the Tetracyclic Core via
Catellani Reaction, Hydrogenation, and
Spiroacetalization
This protocol outlines the construction of the key tetracyclic intermediate.

Aryl Iodide + Epoxide + Enone Isochroman Intermediate

Pd(OAc)₂, XPhos, NBE-CO₂K,
Cs₂CO₃, NMP, 60°C

Tetracyclic Spiroketal

1. H₂, Pd/C, MeOH
2. TsOH·H₂O
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Caption: Workflow for the synthesis of the tetracyclic core.
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Step 1: Catellani Reaction/oxa-Michael Cascade[8]

To a solution of the aryl iodide starting material in N-methyl-2-pyrrolidone (NMP), add

Pd(OAc)₂, XPhos, and NBE-CO₂K.

The chiral epoxide and enone are then added to the reaction mixture.

The mixture is heated to 60 °C for 12 hours.

After cooling, Cs₂CO₃ is added, and the reaction is stirred for an additional 11 hours.

The reaction is then worked up by extraction with an organic solvent and purified by column

chromatography to yield the isochroman intermediate.

Step 2: Hydrogenation and Spiroacetalization[8]

The isochroman intermediate is dissolved in methanol (MeOH).

Palladium on carbon (Pd/C) is added, and the mixture is stirred under a hydrogen

atmosphere for 30 minutes.

The catalyst is filtered off, and p-toluenesulfonic acid monohydrate (TsOH·H₂O) is added to

the filtrate.

The reaction is stirred for 12 hours at room temperature.

The product, the tetracyclic spiroketal, is isolated after aqueous workup and purification. This

one-pot process establishes four new stereocenters with high stereocontrol.[4]

Protocol 2: Completion of the Total Synthesis
This section details the final steps to afford (-)-Berkelic acid.

Step 3: Iodination[8]

The tetracyclic spiroketal is dissolved in dichloromethane (DCM).

Triphenylphosphine (PPh₃), imidazole, and iodine (I₂) are added sequentially.
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The reaction is stirred at room temperature for 3 hours.

The resulting iodide is purified by column chromatography.

Step 4: Ni-catalyzed Reductive Coupling[8]

In a glovebox, a mixture of NiCl₂(dme), 4,4′-dimethyl-2,2′-bipyridine (dmbpy), and

manganese (Mn) powder is prepared in N,N-dimethylacetamide (DMA).

The iodide from the previous step and the side chain fragment are added, and the reaction is

stirred at 0 °C for 5-10 hours.

The coupled product is obtained after quenching, extraction, and chromatographic

purification.

Step 5: Final Deprotection (Ester Hydrolysis)[8]

The product from the reductive coupling is dissolved in toluene.

Hexabutyldistannoxane ((Bu₃Sn)₂O) is added.

The reaction mixture is heated to 115 °C for 8 hours.

Purification by chromatography yields (-)-Berkelic acid.

Biological Activity and Significance
(-)-Berkelic acid has garnered significant attention due to its potent and selective cytotoxic

activity against the OVCAR-3 human ovarian cancer cell line.[1] It has also been shown to

exhibit moderate inhibitory activity against matrix metalloproteinase MMP-3 and caspase-1.[1]

The unique spiroketal structure is crucial for its biological activity. The development of a

concise and scalable total synthesis is vital for several reasons:

Supply: The natural source of (-)-Berkelic acid is an extremophilic fungus, making large-

scale isolation challenging.[1][6] Synthetic routes provide a reliable source of the material for

further studies.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.researchgate.net/figure/Total-synthesis-of--berkelic-acid-1-Reagents-and-conditions-aPdOAc2-XPhos_fig5_347247087
https://www.researchgate.net/figure/Total-synthesis-of--berkelic-acid-1-Reagents-and-conditions-aPdOAc2-XPhos_fig5_347247087
https://www.benchchem.com/product/b1263399?utm_src=pdf-body
https://www.benchchem.com/product/b1263399?utm_src=pdf-body
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1799-0459
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1799-0459
https://www.benchchem.com/product/b1263399?utm_src=pdf-body
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1799-0459
https://pubmed.ncbi.nlm.nih.gov/22488814/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analogue Synthesis: An efficient synthetic route allows for the creation of analogues to probe

the structure-activity relationship (SAR) and potentially develop more potent or selective

therapeutic agents.[9][10]

Target Identification: Sufficient quantities of the natural product are required for biochemical

and cellular studies to identify its molecular target and elucidate its mechanism of action.
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Caption: Significance and biological profile of (-)-Berkelic acid.

Conclusion
The total synthesis of (-)-Berkelic acid represents a significant achievement in modern organic

chemistry. The development of concise and stereoselective routes, such as the eight-step

synthesis highlighted here, provides a platform for the production of this valuable natural

product and its analogues for further investigation in cancer research and drug development.

The detailed protocols and strategic overview provided in these notes are intended to facilitate

these future endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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